
1-(1,1-Dioxidothietan-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidothietan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This compound is notable for its unique structure, which includes a thietane ring (a four-membered ring containing sulfur) that is oxidized to form a dioxothietane. The presence of both the thiourea and dioxothietane moieties in a single molecule imparts distinctive chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dioxidothietan-3-yl)thiourea can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with thiourea. This reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. Another method involves the cyclization of 1,3-dihaloalkanes with sodium sulfide, followed by oxidation to form the dioxothietane ring .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
1-(1,1-Dioxidothietan-3-yl)thiourea undergoes a variety of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various substituted thioureas.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidothietan-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)thiourea involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The dioxothietane ring can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the inhibition of key cellular pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidothietan-3-yl)thiourea can be compared with other thiourea derivatives and dioxothietane-containing compounds. Similar compounds include:
1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles: These compounds share the dioxothietane ring but differ in their nitrogen-containing heterocyclic moiety.
1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles: These compounds also contain the dioxothietane ring but have a benzimidazole structure.
The uniqueness of this compound lies in its combination of the thiourea and dioxothietane functionalities, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H8N2O2S2 |
|---|---|
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9) |
InChI-Schlüssel |
PXJLEBWPBMXAIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


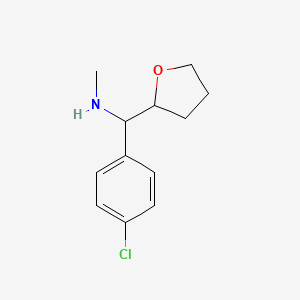
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
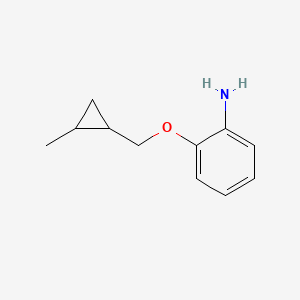
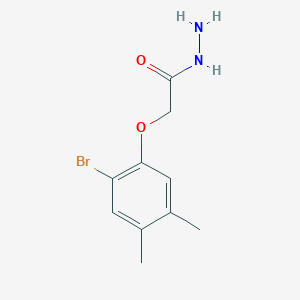
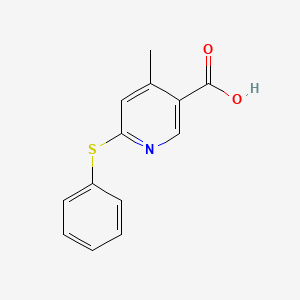
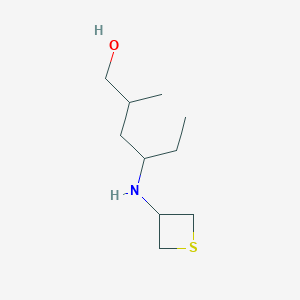
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
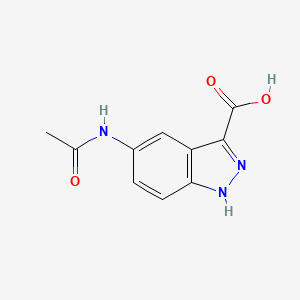
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)
